molecular formula C12H14BrNO4S B1388977 2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1104196-98-6

2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1388977
M. Wt: 348.21 g/mol
InChI Key: RKOSVMICMGPCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (or BETH for short) is a novel thiazolidine-4-carboxylic acid derivative that was first synthesized in 2012. BETH is a compound that has been used in various scientific research applications due to its unique properties.

Mechanism Of Action

BETH is a thiazolidine-4-carboxylic acid derivative, which means that it is able to form a thiazolidine ring structure. This ring structure is responsible for the unique properties of BETH, as it is able to interact with various enzymes and proteins. Additionally, BETH is able to form hydrogen bonds with other molecules, which allows it to interact with its target molecules.

Biochemical And Physiological Effects

BETH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, BETH has been shown to inhibit the activity of certain proteins, such as the Wnt signaling pathway. Furthermore, BETH has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer properties.

Advantages And Limitations For Lab Experiments

BETH has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable. Additionally, BETH is relatively nontoxic and has low solubility in water. However, BETH has some limitations as well. It is not very soluble in organic solvents, and its reaction with other molecules is relatively slow.

Future Directions

There are several potential future directions for the use of BETH in scientific research. BETH could be used to design and synthesize new compounds with similar properties. Additionally, BETH could be used to study the effects of various drugs on the body. Furthermore, BETH could be used to study the effects of various environmental factors on the body. Finally, BETH could be used to develop new drugs and treatments for various diseases.

Scientific Research Applications

BETH has been used in various scientific research applications due to its unique properties. It has been used in the study of organic reactions, as well as in the study of enzyme inhibitors and drug metabolism. Additionally, BETH has been used as a model compound for the design and synthesis of new compounds with similar properties.

properties

IUPAC Name

2-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-2-18-9-4-6(3-7(13)10(9)15)11-14-8(5-19-11)12(16)17/h3-4,8,11,14-15H,2,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOSVMICMGPCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.